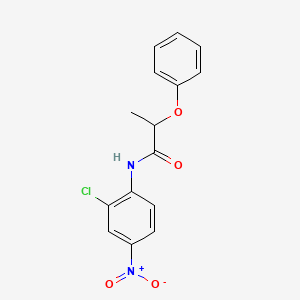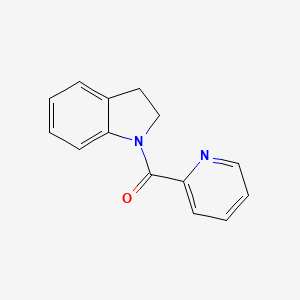
N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide, also known as Nitrofen, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1960s and was commonly used until it was banned in many countries due to its toxic effects. Despite its ban, Nitrofen remains a topic of interest for scientific research due to its unique chemical structure and potential applications.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO) which is essential for chlorophyll biosynthesis in plants. This leads to the accumulation of toxic intermediates that ultimately result in the death of the plant. In addition to its herbicidal properties, N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide has also been shown to have antiparasitic and anticancer effects through the inhibition of PPO in the targeted cells.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide has been shown to have toxic effects on both animals and humans. In animals, N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide exposure has been associated with liver and kidney damage, as well as reproductive and developmental abnormalities. In humans, N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide exposure has been linked to cancer, birth defects, and neurological disorders. These effects are believed to be due to the accumulation of toxic intermediates resulting from the inhibition of PPO.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide has been widely used in laboratory experiments due to its unique chemical structure and potential applications. Its selective herbicidal properties make it a valuable tool for studying plant physiology and biochemistry. However, its toxic effects on animals and humans limit its use in certain experiments and require strict safety measures to be taken.
Direcciones Futuras
There are several potential future directions for the research on N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide. One area of interest is the development of safer and more effective herbicides based on N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide's chemical structure. Another area of interest is the exploration of N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide's potential use in the treatment of parasitic infections and cancer. Additionally, further studies are needed to fully understand the mechanisms of N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide's toxic effects on animals and humans and to develop effective safety measures.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide involves the reaction of 2-chloro-4-nitroaniline with 2-phenoxypropionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide has been extensively studied for its potential use as a selective herbicide in agriculture. Its unique chemical structure allows it to selectively target certain weeds while leaving crops unaffected. In addition to its herbicidal properties, N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide has also been studied for its potential use in the treatment of certain diseases such as cancer and parasitic infections.
Propiedades
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10(22-12-5-3-2-4-6-12)15(19)17-14-8-7-11(18(20)21)9-13(14)16/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGDENVWEFXKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5635129 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)


![N-cyclopentyl-3-methoxy-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B5129242.png)
![N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5129252.png)
![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5129260.png)
![2-[(4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B5129266.png)
![ethyl 2-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5129273.png)
![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5129275.png)
![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B5129281.png)
![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5129285.png)

![4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5129296.png)